Acetic acid, diphenyl-, 2-(cyclopentylmethylamino)ethyl ester
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Overview
Description
Acetic acid, diphenyl-, 2-(cyclopentylmethylamino)ethyl ester is a complex organic compound with the molecular formula C22H27NO2 This compound is characterized by the presence of an ester functional group, which is derived from acetic acid and diphenylacetic acid, and an amine group attached to a cyclopentylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, diphenyl-, 2-(cyclopentylmethylamino)ethyl ester typically involves the esterification of diphenylacetic acid with 2-(cyclopentylmethylamino)ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and requires heating to facilitate the formation of the ester bond. The reaction can be represented as follows:
Diphenylacetic acid+2-(cyclopentylmethylamino)ethanolAcid catalystAcetic acid, diphenyl-, 2-(cyclopentylmethylamino)ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, diphenyl-, 2-(cyclopentylmethylamino)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield diphenylacetic acid and 2-(cyclopentylmethylamino)ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions involving the amine group.
Major Products Formed
Hydrolysis: Diphenylacetic acid and 2-(cyclopentylmethylamino)ethanol.
Reduction: Diphenylmethanol and 2-(cyclopentylmethylamino)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid, diphenyl-, 2-(cyclopentylmethylamino)ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid, diphenyl-, 2-(cyclopentylmethylamino)ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release diphenylacetic acid, which may act as an inhibitor or modulator of specific enzymes. The amine group can interact with receptors, potentially affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Diphenylacetic acid: A precursor in the synthesis of the ester, known for its use in organic synthesis.
2-(Cyclopentylmethylamino)ethanol: Another precursor, used in the synthesis of various organic compounds.
Diphenylmethanol: A reduction product of the ester, used in organic synthesis and as a building block for pharmaceuticals.
Uniqueness
Acetic acid, diphenyl-, 2-(cyclopentylmethylamino)ethyl ester is unique due to its combination of an ester and an amine group, which allows it to participate in a wide range of chemical reactions. Its structural complexity and potential for diverse applications make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
21461-65-4 |
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Molecular Formula |
C22H27NO2 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
2-[cyclopentyl(methyl)amino]ethyl 2,2-diphenylacetate |
InChI |
InChI=1S/C22H27NO2/c1-23(20-14-8-9-15-20)16-17-25-22(24)21(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-7,10-13,20-21H,8-9,14-17H2,1H3 |
InChI Key |
NYGYKFAEMKJDJP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCCC3 |
Origin of Product |
United States |
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